molecular formula C20H26O6 B1253027 Gibberellin A1 methyl ester CAS No. 4747-53-9

Gibberellin A1 methyl ester

Cat. No. B1253027
CAS RN: 4747-53-9
M. Wt: 362.4 g/mol
InChI Key: OHIXAJDQAXXFTE-QDEMZEMRSA-N
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Description

Synthesis Analysis

The synthesis of gibberellin A1 methyl ester involves partial syntheses from gibberellic acid, showcasing the transformation of gibberellic acid into methyl esters of gibberellins through various chemical reactions. The overall yield from gibberellic acid to the isomer of gibberellic acid methyl ester with specific functional group modifications has been reported to be significant, highlighting efficient synthetic pathways for these compounds (Fraga et al., 1990).

Molecular Structure Analysis

The molecular and crystal structures of gibberellin A4 and A13 methyl esters have been determined through X-ray structural analysis, revealing the flattened structure of Ring A and the spatial arrangement of various carbon atoms. These studies provide insight into the structural characteristics of gibberellin methyl esters, which are crucial for understanding their biological activity (Ellames et al., 1979).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including solvolysis and photoaddition, which lead to the formation of different by-products and derivatives. The study of these reactions, such as the solvolysis of gibberellin A5 methyl ester toluene-p-sulphonate, contributes to understanding the reactivity and stability of gibberellin methyl esters under different chemical conditions (Macmillan & Pryce, 1967).

Scientific Research Applications

Chromatographic Separation and Identification

Gibberellin A1 methyl ester plays a significant role in the chromatographic analysis of gibberellins. Techniques like gas-liquid chromatography and thin-layer chromatography have been utilized for the separation and identification of various gibberellins, including gibberellin A1. This method has proven effective in identifying the presence of gibberellin A1 in samples like immature seed extracts (Cavell, Macmillan, Pryce, & Sheppard, 1967). Additionally, the use of mass spectrometry on this compound has aided in distinguishing structural types and confirming the presence of gibberellins in various samples (Voigt, Adam, & Franke, 1980).

Biological Activity Studies

Research into the biological activities of various gibberellins, including this compound, has been conducted to understand their effects in plant growth and development. Studies have compared the activities of different gibberellins in assays such as barley aleurone, lettuce hypocotyl, and cucumber hypocotyl bioassays. These investigations provide insights into the structure-activity relationships of gibberellins (Keith, Srivastava, & Murofushi, 1979).

Chemical Synthesis and Derivatives

The synthesis of various gibberellins from this compound has been a focus of research, providing valuable insights into the chemical properties and potential applications of these compounds. For instance, the conversion of methyl gibberellate to gibberellins A9 and A20 using this compound has been studied, highlighting the chemical versatility of these compounds (Duri, Fraga, & Hanson, 1981).

Metabolic Studies

This compound has also been used in metabolic studies to understand the pathways of gibberellin biosynthesis and transformation in plants. Research has been conducted on the metabolism of gibberellins in plant tissues, such as lettuce hypocotyls, providing insights into the formation of glucosyl conjugates of gibberellin A1 (Stoddart & Jones, 2004).

Structural and Spectroscopic Analysis

The molecular structure and spectroscopic features of this compound have been extensively studied. Investigations into the crystal and molecular structures of gibberellin derivatives, including this compound, contribute to a better understanding of their chemical properties and potential applications (Ellames, Hanson, Hitchcock, & Thomas, 1979).

Mechanism of Action

Target of Action

Gibberellin A1 methyl ester, a derivative of Gibberellin A1, primarily targets plant growth and development processes . It interacts with the Gibberellin Insensitive Dwarf1 (GID1) receptors and the DELLA proteins , which are central response suppressors . These targets play crucial roles in various aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .

Mode of Action

The compound interacts with its targets, leading to changes in plant growth and development. The interaction with GID1 receptors and DELLA proteins induces the degradation of the growth-inhibiting DELLA proteins . This degradation removes growth limitations, promoting various growth and development processes in plants .

Biochemical Pathways

This compound affects the gibberellin biosynthesis pathway . This pathway involves a series of enzymatic reactions that produce gibberellins, a class of tetracyclic diterpenoid phytohormones . The compound’s interaction with its targets can lead to changes in this pathway, affecting the production of gibberellins and, consequently, plant growth and development .

Pharmacokinetics

It is known that gibberellins are tightly regulated in plants, suggesting that the compound’s bioavailability may be controlled by various factors .

Result of Action

The action of this compound results in enhanced plant growth and development . By interacting with its targets and affecting the gibberellin biosynthesis pathway, the compound promotes processes such as seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, gibberellin biosynthesis and inactivation can be regulated by developmental and environmental cues . Therefore, factors such as light, temperature, and water availability could potentially influence the compound’s action, efficacy, and stability

Safety and Hazards

The safety data sheet for Gibberellin A1 methyl ester can be found on various chemical databases .

Future Directions

Recent advances in downstream GA biosynthesis (after GA12 formation) suggest that species-specific gibberellin modifications were acquired during flowering plant evolution . The potential applications of GA synthetic biology for plant development are also discussed .

Biochemical Analysis

Biochemical Properties

Gibberellin A1 methyl ester participates in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the gibberellin receptor GID1, which binds to this compound and initiates a signaling cascade that leads to the degradation of DELLA proteins, negative regulators of gibberellin signaling . This interaction promotes the activation of genes involved in growth and development. Additionally, this compound is involved in the hydroxylation process, where it is converted to other active gibberellins by enzymes such as gibberellin 3-oxidase .

Cellular Effects

This compound influences various cellular processes, including cell division, elongation, and differentiation. It affects cell signaling pathways by interacting with the gibberellin receptor GID1, leading to the degradation of DELLA proteins and activation of downstream signaling pathways . This compound also impacts gene expression by promoting the transcription of genes involved in cell growth and development. Furthermore, this compound affects cellular metabolism by regulating the levels of metabolites involved in growth processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the gibberellin receptor GID1, which triggers the degradation of DELLA proteins . This degradation releases the repression on gibberellin-responsive genes, allowing their transcription and promoting growth and development. This compound also interacts with other proteins and enzymes involved in its biosynthesis and metabolism, such as gibberellin 3-oxidase, which converts it to other active gibberellins . These interactions are crucial for the regulation of gibberellin signaling and its effects on plant growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the levels of this compound in plant tissues can change rapidly in response to environmental cues such as light . For example, the levels of this compound in pea seedlings decrease during the first 24 hours of exposure to light and then increase over the next few days . This temporal regulation is important for coordinating growth responses to changing environmental conditions.

Dosage Effects in Animal Models

While this compound is primarily studied in plants, its effects in animal models have also been investigated. Studies have shown that the effects of this compound can vary with different dosages. At low doses, it can promote growth and development, while at high doses, it may cause adverse effects such as toxicity

Metabolic Pathways

This compound is involved in several metabolic pathways within plants. It is synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving cyclases, oxidases, and hydroxylases . The key enzymes involved in its biosynthesis include ent-kaurene synthase, ent-kaurene oxidase, and gibberellin 3-oxidase . These enzymes catalyze the conversion of precursor molecules to this compound and other active gibberellins. The metabolic pathways of this compound are tightly regulated to ensure proper levels of active gibberellins for growth and development.

Transport and Distribution

The transport and distribution of this compound within plant tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of this compound from sites of synthesis to target tissues where it exerts its effects. The distribution of this compound is also influenced by its interactions with binding proteins that regulate its localization and accumulation within cells . Understanding the transport and distribution mechanisms of this compound is important for elucidating its role in plant growth and development.

Subcellular Localization

This compound is localized in various subcellular compartments within plant cells. Studies have shown that it is primarily found in the vacuoles, where it is stored and released as needed . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is important for its activity and function in regulating growth and development.

properties

IUPAC Name

methyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-10-8-18-9-19(10,24)6-4-11(18)20-7-5-12(21)17(2,16(23)26-20)14(20)13(18)15(22)25-3/h11-14,21,24H,1,4-9H2,2-3H3/t11-,12+,13-,14-,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIXAJDQAXXFTE-QDEMZEMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of Gibberellin A1 methyl ester?

A1: this compound possesses several characteristic functional groups, including a carboxyl group, two hydroxyl groups, and a lactone. [, ] Additionally, it contains one carbon-carbon double bond, as evidenced by its reactivity with hydrogen and ozone. [] Studies have shown that the secondary hydroxyl group in ring A of the molecule is located at the 2-position and is not vicinal to the oxygen atom of the lactone. []

Q2: What is the significance of the reaction between this compound and 1,4-dioxane?

A3: The photochemical reaction between this compound and 1,4-dioxane yields a specific photoadduct, (2′S)-3-[(Dioxanyl-2′)]-3-epi-gibberellin A1 methyl ester. [] This adduct's three-dimensional structure, determined using X-ray crystallography, provides valuable insights into the spatial arrangement of atoms within the molecule. []

Q3: Can this compound be used as a starting material for synthesizing other gibberellins?

A4: Yes, this compound serves as a versatile precursor for synthesizing various gibberellin derivatives. For example, it can be converted into beyergibberellins A4 and A9 methyl esters through a multi-step synthesis involving epimerization, reduction, and elimination reactions. []

Q4: How is mass spectrometry used to analyze this compound?

A5: Mass spectrometry, particularly positive and negative ion mass spectrometry coupled with high-resolution techniques and metastable ion transitions, provides valuable information about the fragmentation patterns of this compound. [] These fragmentation patterns aid in differentiating this compound from other structurally similar gibberellins, like Gibberellin C methyl ester. []

Q5: What challenges are encountered when studying the reactivity of Gibberellin A5 methyl ester's toluene-p-sulphonate?

A6: Solvolysis of Gibberellin A5 methyl ester toluene-p-sulphonate, a bicyclo[3,2,1]octane bridgehead derivative, can lead to the formation of unexpected by-products, including the methyl ether of Gibberellin A5 methyl ester and 2α-chloro-2,3-dihydrogibberellin A5 methyl ester and its methyl ether. [] Understanding the formation of these by-products is crucial for optimizing reactions involving this compound. []

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